A Comprehensive Technical Guide to the Synthesis of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid
A Comprehensive Technical Guide to the Synthesis of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid
Abstract
This technical guide provides a detailed, research-grade methodology for the synthesis of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid, a molecule of interest in medicinal chemistry and drug development. The synthetic strategy is a three-step process commencing with the widely available artificial sweetener, saccharin. Each step is elucidated with in-depth protocols, mechanistic insights, and justifications for the selected experimental parameters. This document is intended for researchers, synthetic chemists, and professionals in the pharmaceutical sciences, offering a robust and reproducible pathway to the target compound.
Introduction and Strategic Overview
The 1,2-benzisothiazole-1,1-dioxide scaffold, the core of saccharin, is a privileged structure in medicinal chemistry. Its derivatives have been explored for a range of biological activities.[1][2] The title compound, 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid, incorporates an alanine moiety, suggesting potential applications as a peptidomimetic or a targeted agent in biological systems.
Our synthetic approach is designed for efficiency and is based on established, high-yielding transformations. The overall strategy is as follows:
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Chlorination of Saccharin: Conversion of the lactam in the saccharin molecule to a more reactive pseudo-acid chloride, specifically 3-chloro-1,2-benzisothiazole 1,1-dioxide.
-
Nucleophilic Substitution: Reaction of the chloro-intermediate with the amino group of an alanine derivative.
-
Deprotection: Hydrolysis of the ester protecting group on the alanine moiety to yield the final carboxylic acid.
This multi-step synthesis is illustrated in the workflow diagram below.
Caption: Overall synthetic workflow for the target compound.
Step-by-Step Synthesis Protocols
Step 1: Synthesis of 3-Chloro-1,2-benzisothiazole 1,1-dioxide (Intermediate 1)
Principle: The first step involves the conversion of the carbonyl group of the saccharin lactam into a chloro-substituent. This is a crucial activation step, as the resulting 3-chloro derivative is an excellent electrophile for subsequent nucleophilic substitution.[3][4][5] We will utilize phosphorus pentachloride (PCl₅) for this transformation, a common and effective reagent for this type of reaction.
Reaction Scheme:
Caption: Chlorination of Saccharin to yield Intermediate 1.
Experimental Protocol:
-
To a dry 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add saccharin (18.3 g, 0.1 mol) and phosphorus pentachloride (22.9 g, 0.11 mol).
-
Add 100 mL of dry toluene to the flask.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a beaker. This will quench the excess PCl₅ and precipitate the product.
-
Stir the mixture until all the ice has melted. The crude product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from toluene to obtain pure 3-chloro-1,2-benzisothiazole 1,1-dioxide as a crystalline solid.[3][6]
| Parameter | Value |
| Molar Ratio (Saccharin:PCl₅) | 1 : 1.1 |
| Solvent | Toluene |
| Temperature | ~110 °C (Reflux) |
| Reaction Time | 3-4 hours |
| Expected Yield | 80-90% |
| Appearance | White to pale yellow crystalline solid |
Step 2: Synthesis of Methyl 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoate (Intermediate 2)
Principle: This step is a nucleophilic aromatic substitution where the amino group of alanine methyl ester attacks the electrophilic carbon at the 3-position of the benzisothiazole ring, displacing the chloride ion.[4][7] Alanine methyl ester is used instead of free alanine to prevent the acidic carboxylic acid group from neutralizing the basic amino group, which would render it non-nucleophilic. A non-nucleophilic base, such as triethylamine (TEA), is added to scavenge the HCl generated during the reaction.
Reaction Scheme:
Caption: Nucleophilic substitution with alanine methyl ester.
Experimental Protocol:
-
In a 250 mL round-bottom flask, dissolve 3-chloro-1,2-benzisothiazole 1,1-dioxide (10.1 g, 0.05 mol) in 100 mL of acetonitrile.
-
Add alanine methyl ester hydrochloride (7.7 g, 0.055 mol) to the solution.
-
Add triethylamine (15.3 mL, 0.11 mol) dropwise to the mixture at room temperature. The triethylamine will neutralize the HCl from the alanine methyl ester hydrochloride and the HCl produced during the reaction.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 6-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove the triethylamine hydrochloride salt.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
| Parameter | Value |
| Molar Ratio (Intermediate 1:Alanine ester:TEA) | 1 : 1.1 : 2.2 |
| Solvent | Acetonitrile |
| Base | Triethylamine |
| Temperature | ~82 °C (Reflux) |
| Reaction Time | 6-8 hours |
| Expected Yield | 70-85% |
| Appearance | Solid |
Step 3: Synthesis of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid (Final Product)
Principle: The final step is the saponification (base-catalyzed hydrolysis) of the methyl ester to the corresponding carboxylic acid.[8][9][10] Sodium hydroxide is used as the base. The reaction is typically carried out in a mixture of water and a co-solvent like methanol to ensure the solubility of the ester. Subsequent acidification protonates the carboxylate salt to yield the final product.
Reaction Scheme:
Caption: Hydrolysis of the methyl ester to the final product.
Experimental Protocol:
-
Dissolve the purified methyl ester from Step 2 (e.g., 11.3 g, 0.04 mol) in 100 mL of methanol in a 250 mL round-bottom flask.
-
Add a solution of sodium hydroxide (2.4 g, 0.06 mol) in 50 mL of water.
-
Stir the mixture at room temperature for 12-16 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid.
-
The final product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid.
| Parameter | Value |
| Molar Ratio (Ester:NaOH) | 1 : 1.5 |
| Solvent | Methanol/Water |
| Temperature | Room Temperature |
| Reaction Time | 12-16 hours |
| Expected Yield | >90% |
| Appearance | Crystalline solid |
Characterization and Data
The structure and purity of the final compound should be confirmed by standard analytical techniques.
Expected Physicochemical Properties:
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Expected to be relatively high due to the presence of the carboxylic acid and the rigid heterocyclic system, likely decomposing at high temperatures.[11]
-
Solubility: Likely soluble in polar organic solvents like DMSO and DMF, and in aqueous base. Sparingly soluble in water and nonpolar organic solvents.
Predicted Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons: Multiplets in the range of δ 7.5-8.5 ppm. - NH proton: A broad singlet, chemical shift dependent on solvent and concentration. - α-CH of alanine: A quartet coupled to the methyl group. - CH₃ of alanine: A doublet coupled to the α-CH. - COOH proton: A very broad singlet at δ > 10 ppm (in DMSO-d₆). |
| ¹³C NMR | - Aromatic carbons: Signals in the range of δ 120-140 ppm. - Carbonyl carbon (COOH): Signal around δ 170-175 ppm. - C-3 of benzisothiazole: Signal around δ 160-165 ppm. - α-Carbon of alanine: Signal around δ 50-55 ppm. - Methyl carbon of alanine: Signal around δ 15-20 ppm. |
| IR (KBr) | - O-H stretch (COOH): Very broad band from 2500-3300 cm⁻¹. - N-H stretch: A sharp to medium band around 3300-3400 cm⁻¹. - C=O stretch (COOH): A strong band around 1700-1725 cm⁻¹. - SO₂ stretches: Two strong bands, asymmetric and symmetric, around 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively. - C=N stretch: A band around 1600-1650 cm⁻¹. |
| Mass Spec (ESI-) | Expected [M-H]⁻ peak corresponding to the molecular weight of the final product. |
Conclusion
The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid from saccharin. The protocols are based on well-established chemical principles and are designed to be reproducible in a standard synthetic chemistry laboratory. The provided rationale for each step aims to give researchers a deeper understanding of the reaction mechanisms and experimental choices.
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